molecular formula C10H16ClN B145910 Benzyltrimethylammonium chloride CAS No. 56-93-9

Benzyltrimethylammonium chloride

Cat. No.: B145910
CAS No.: 56-93-9
M. Wt: 185.69 g/mol
InChI Key: KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium chloride is a quaternary ammonium compound with the chemical formula C₁₀H₁₆ClN. It is commonly used as a phase-transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the reaction rates and yields.

Mechanism of Action

Target of Action

Benzyltrimethylammonium chloride (BTMAC) is primarily used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. BTMAC is lipophilic, which allows it to dissolve in both organic and aqueous phases, and transport anions from the aqueous phase to the organic phase .

Mode of Action

As a phase-transfer catalyst, BTMAC interacts with its targets (reactants) by encapsulating an anionic reactant within its polar shell, effectively bringing the reactant into the organic phase where the reaction occurs .

Biochemical Pathways

BTMAC is involved in various biochemical reactions. For instance, it can catalyze the synthesis of alkyl and aryl sulfonamides from thiols and disulfides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) . It can also catalyze the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant . The downstream effects of these reactions depend on the specific reactants and products involved.

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be poorly absorbed in the gastrointestinal tract due to its permanently charged state, which would limit its bioavailability .

Result of Action

The molecular and cellular effects of BTMAC’s action largely depend on the specific reaction it is catalyzing. For example, in the synthesis of sulfonamides, BTMAC enables the formation of a new C-N bond, resulting in the creation of a new molecule . In the oxidation of benzyl alcohol, BTMAC facilitates the introduction of an oxygen atom, transforming the alcohol into an aldehyde .

Action Environment

The action, efficacy, and stability of BTMAC can be influenced by various environmental factors. For instance, the presence of water can affect the efficiency of phase-transfer catalysis . Additionally, the temperature can impact the reaction rate, and the pH can influence the ionization state of the reactants, potentially affecting the catalytic activity of BTMAC .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically takes place in an organic solvent such as methanol or ethanol. The mixture is refluxed for several hours, and the product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like diethyl ether .

Industrial Production Methods

In industrial settings, this compound is produced by reacting benzyl chloride with trimethylamine in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation and crystallization processes to obtain a high-purity compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyltrimethylammonium chloride is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective phase-transfer catalyst for a wide range of reactions. Its relatively small size and high solubility in both aqueous and organic solvents enhance its versatility in various chemical processes .

Properties

IUPAC Name

benzyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
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InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C10H16N.Cl, C10H16ClN
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

14800-24-9 (Parent)
Record name Trimethylbenzylammonium chloride
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DSSTOX Substance ID

DTXSID8024600
Record name Benzyltrimethylammonium chloride
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Molecular Weight

185.69 g/mol
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Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline]
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Record name Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp)
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Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C
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Vapor Pressure

0.00000022 [mmHg]
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Mechanism of Action

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.
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Color/Form

CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm)

CAS No.

56-93-9
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Melting Point

469 °F (NTP, 1992), 243 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride
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Benzyltrimethylammonium chloride
Reactant of Route 5
Benzyltrimethylammonium chloride
Reactant of Route 6
Benzyltrimethylammonium chloride

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